Methyl 3-((methylamino)methyl)benzoate

Description

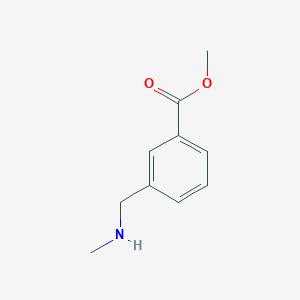

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(methylaminomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-7-8-4-3-5-9(6-8)10(12)13-2/h3-6,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOPLEPGAJGWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696041 | |

| Record name | Methyl 3-[(methylamino)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922163-35-7 | |

| Record name | Methyl 3-[(methylamino)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Investigations of Methyl 3 Methylamino Methyl Benzoate

Established Synthetic Pathways and Their Methodological Evolution

Traditional synthetic routes to Methyl 3-((methylamino)methyl)benzoate and its analogs rely on well-established organic reactions. These methods typically involve the sequential construction of the ester and the N-methylbenzylamine moieties.

Esterification-Based Routes

One fundamental approach involves the esterification of a suitable carboxylic acid precursor. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct method for introducing the methyl ester group. pbworks.comlibretexts.org In a typical procedure, the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The reaction is driven to completion by the excess of methanol, shifting the equilibrium toward the ester product. pbworks.com

For the synthesis of the target compound, this would entail the esterification of 3-((methylamino)methyl)benzoic acid.

Table 1: Representative Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | Carboxylic Acid, Methanol (excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 1-24 hours |

Solid acid catalysts, such as those based on zirconium and titanium, have been developed as recoverable and environmentally benign alternatives to mineral acids for esterification reactions. mdpi.com These catalysts can facilitate the direct condensation of benzoic acids with methanol, sometimes without the need for auxiliary Brønsted acids. mdpi.com

Amine Alkylation and Functionalization Approaches

The formation of the secondary amine is a critical step in the synthesis of this compound. This can be achieved through various amine alkylation and functionalization strategies.

A prominent and widely used method is reductive amination . masterorganicchemistry.comorganic-chemistry.org This reaction converts a carbonyl group to an amine via an intermediate imine. masterorganicchemistry.com For the synthesis of the target compound, a plausible route is the reductive amination of methyl 3-formylbenzoate with methylamine (B109427). The reaction proceeds in two steps: the formation of an imine from the aldehyde and the primary amine, followed by the reduction of the imine to the secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. researchgate.net

A patent describes a process for preparing N-benzylamines where an imine is formed from a benzaldehyde (B42025) and an amine in methanol, and the resulting imine solution is then hydrogenated in the presence of a palladium catalyst. google.com

Another approach involves the direct alkylation of a primary amine with an alkyl halide. orgsyn.org However, this method can be difficult to control and often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A multi-step functionalization sequence starting from methyl benzoate (B1203000) has also been described for a related compound. This involves chloromethylation, followed by cyanidation to introduce a cyanomethyl group, which can then be further elaborated. researchgate.net

Novel Catalytic Methodologies for Enhanced Synthesis

Recent advancements in catalysis have provided more efficient and sustainable methods for the synthesis of N-methylamines, which are applicable to the preparation of this compound.

Exploration of Organocatalysis in this compound Synthesis

Metal-Catalyzed Transformations for Structural Elaboration

A significant area of development is the metal-catalyzed N-methylation of amines using methanol as a sustainable C1 source. nih.govacs.orgrsc.orgorganic-chemistry.org This approach, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, avoids the use of toxic and expensive alkylating agents like methyl iodide. organic-chemistry.orgresearchgate.net The reaction is catalyzed by various transition metals, including ruthenium, iridium, and nickel. nih.govacs.orgrsc.org

Table 2: Comparison of Metal Catalysts for N-Methylation of Amines with Methanol

| Catalyst System | Base | Temperature (°C) | Key Features |

| Ruthenium Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Weak Base (e.g., Cs₂CO₃) | 140 | Effective with weak bases. nih.gov |

| Iridium(I) Complexes with NHC Ligands | Cs₂CO₃ | 110 | High activity and selectivity. acs.org |

| Heterogeneous Nickel Catalysts (e.g., Ni/ZnAlOₓ) | - | 160-180 | Allows for selective mono-N-methylation. rsc.org |

| Water-Soluble Dinuclear Iridium Complex | KOH | 130 | Enables reaction in aqueous solution. organic-chemistry.org |

These catalytic systems offer a greener alternative for the methylation of a precursor like methyl 3-(aminomethyl)benzoate to yield the final product.

Mechanistic Studies of Key Synthetic Steps

The "borrowing hydrogen" mechanism is central to the modern metal-catalyzed N-methylation of amines with methanol. acs.orgresearchgate.net This catalytic cycle involves several key steps:

Dehydrogenation: The metal catalyst abstracts hydrogen from the methanol to form a metal-hydride species and formaldehyde (B43269) in situ. acs.orgorganic-chemistry.org

Imine Formation: The primary amine reacts with the generated formaldehyde to form an imine (or methanimine (B1209239) intermediate). acs.orgorganic-chemistry.org

Hydrogenation: The metal-hydride species then reduces the imine to the corresponding N-methylated amine, regenerating the active catalyst. acs.orgorganic-chemistry.org

In the context of reductive amination, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. This imine is subsequently reduced by a hydride source. rsc.org The use of specific reducing agents like sodium cyanoborohydride is advantageous as they are capable of selectively reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Reaction Pathway Elucidation

A comprehensive elucidation of the reaction pathway for the synthesis of this compound would necessitate detailed experimental and computational studies. Such an investigation would aim to identify all intermediate species, transition states, and the sequence of elementary steps involved in the reaction. Techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic studies would be crucial for tracking the progress of the reaction and identifying key intermediates.

For a potential synthesis involving the reaction of methyl 3-(chloromethyl)benzoate (B8533320) with methylamine, the reaction pathway would likely follow an SN2 mechanism. In this pathway, the nitrogen atom of methylamine would act as a nucleophile, attacking the benzylic carbon atom and displacing the chloride ion in a single concerted step.

To confirm this pathway, researchers would typically investigate the reaction kinetics, which are expected to be second order (first order with respect to each reactant). Stereochemical studies, if applicable, could also provide evidence for the inversion of configuration characteristic of an SN2 reaction. Computational modeling using density functional theory (DFT) could further map out the potential energy surface of the reaction, providing theoretical support for the proposed mechanism.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents a critical bottleneck for the reaction. A detailed analysis of the transition state for the synthesis of this compound would provide fundamental insights into the reaction's feasibility and rate.

In the context of the proposed SN2 reaction between methyl 3-(chloromethyl)benzoate and methylamine, the transition state would involve the partial formation of the C-N bond and the partial breaking of the C-Cl bond. Computational chemistry would be the primary tool for investigating this fleeting molecular arrangement.

Quantum chemical calculations could be employed to determine the geometry and energy of the transition state. Key parameters such as the lengths of the forming and breaking bonds, as well as the bond angles around the central carbon atom, would be calculated. The calculated activation energy (the energy difference between the reactants and the transition state) would be a critical value for predicting the reaction rate. Furthermore, vibrational frequency analysis of the computed transition state structure would be performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Such a detailed transition state analysis would not only support the elucidated reaction pathway but also offer opportunities for catalyst design or reaction optimization by identifying strategies to lower the activation energy barrier.

Applications of Methyl 3 Methylamino Methyl Benzoate As a Building Block in Complex Chemical Synthesis

Utility in Medicinal Chemistry Research and Drug Discovery Programs

In the realm of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is relentless. Methyl 3-((methylamino)methyl)benzoate serves as a valuable starting material and intermediate in the synthesis of a wide array of bioactive molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern drug discovery. The structural framework of this compound, with its strategically placed reactive sites, makes it an ideal precursor for the synthesis of various heterocyclic systems. The secondary amine and the methyl ester can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, through multi-step reaction sequences, the amine functionality can be acylated and subsequently cyclized with suitable reagents to yield substituted pyrimidines, a class of compounds known for their diverse pharmacological activities.

While direct, published examples detailing the use of this compound in the synthesis of specific heterocyclic drugs are not extensively documented in publicly accessible literature, its potential is inferred from established synthetic routes for analogous structures. The general synthetic strategies for producing complex heterocyclic systems often rely on building blocks with similar functional group arrangements.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Approach | Key Reactive Sites Utilized |

|---|---|---|

| Substituted Pyrimidines | Condensation with a 1,3-dicarbonyl compound or its equivalent after conversion of the amine to a urea (B33335) or guanidine (B92328) derivative. | Secondary Amine |

| Benzodiazepine Analogs | Reaction with an ortho-aminobenzoyl derivative, potentially after modification of the methyl ester. | Methyl Ester and Secondary Amine |

Beyond its role as a precursor, the core structure of this compound can serve as a scaffold for the derivatization of bioactive molecules. In drug design, a molecular scaffold is the core structure to which various functional groups are attached to create a library of compounds with diverse biological activities. The benzene (B151609) ring of this compound provides a rigid framework, while the amine and ester groups offer points for modification.

Researchers can systematically alter the structure by, for example, N-alkylation or N-acylation of the secondary amine, or by hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a series of amides. These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with biological targets. While specific examples of large-scale drug discovery programs centered on this particular scaffold are not prominently featured in the available literature, its utility is evident from the frequent appearance of similar structural motifs in known bioactive compounds.

Role in Material Science and Polymer Chemistry Research

The application of this compound extends beyond the life sciences into the realm of material science and polymer chemistry. Its bifunctional nature, possessing both an amine and an ester group, makes it a candidate for the synthesis of novel polymers and functional materials.

In polymer chemistry, monomers are the fundamental repeating units that link together to form a polymer chain. The presence of both a reactive amine and an ester group in this compound allows it to act as a monomer in the synthesis of various polymer architectures. For instance, it can be used in the preparation of polyamides through condensation polymerization. The amine group of one monomer can react with the ester group of another (after hydrolysis to a carboxylic acid or conversion to a more reactive acyl chloride) to form an amide linkage, the defining bond in polyamides like Nylon.

The specific substitution pattern of this compound can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical strength, compared to polymers derived from more common monomers.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Polymerization Method | Functional Groups Involved | Potential Properties |

|---|---|---|---|

| Polyamides | Condensation Polymerization | Secondary Amine and Carboxylic Acid (from ester hydrolysis) | Enhanced thermal stability, modified solubility |

| Polyesters | Transesterification | Methyl Ester and a diol | Introduction of functional side chains |

This table outlines potential applications in polymer synthesis based on the functional groups present in the molecule. Specific research on polymers derived from this monomer is not widely reported.

Functional materials are designed to possess specific properties or to respond to external stimuli. This compound can serve as a key intermediate in the synthesis of such materials. The secondary amine can be functionalized with various groups to introduce desired properties. For example, the attachment of chromophores could lead to the development of photoactive materials, while the incorporation of long alkyl chains could be used to create self-assembling systems or liquid crystals.

Furthermore, the molecule can be used to modify the surfaces of existing materials. The amine group can react with surface functionalities on substrates like silica (B1680970) or metal oxides, allowing for the covalent attachment of this molecule and subsequent derivatization to tailor the surface properties for applications in areas such as chromatography, catalysis, or sensor technology. As with its other applications, the full potential of this compound as an intermediate for functional materials is an area that warrants further exploration in the scientific literature.

Advanced Analytical Methodologies for the Characterization of Methyl 3 Methylamino Methyl Benzoate in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-((methylamino)methyl)benzoate, providing detailed information about its atomic connectivity and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The benzylic protons of the -CH₂- group adjacent to the amino group would likely resonate as a singlet around δ 3.5-4.0 ppm. The methyl group attached to the nitrogen (-NHCH₃) would also appear as a singlet, typically in the range of δ 2.2-2.5 ppm. The methyl ester protons (-OCH₃) are expected to be the most upfield of the non-aliphatic protons, appearing as a sharp singlet around δ 3.8-4.0 ppm. The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would produce a series of signals between δ 120-140 ppm, with the carbon attached to the ester group being the most downfield among them. The benzylic carbon (-CH₂-) would likely appear around δ 50-60 ppm, while the N-methyl carbon (-NHCH₃) would be found in the range of δ 30-40 ppm. The ester methyl carbon (-OCH₃) is expected to resonate around δ 50-55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 120 - 140 |

| Ester C=O | - | 165 - 175 |

| Benzylic CH₂ | 3.5 - 4.0 | 50 - 60 |

| N-Methyl CH₃ | 2.2 - 2.5 | 30 - 40 |

| Ester O-CH₃ | 3.8 - 4.0 | 50 - 55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₀H₁₃NO₂), the exact mass is 179.0946 g/mol . rsc.org High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thus validating the elemental composition.

Electron Ionization (EI) is a common MS technique that provides detailed fragmentation patterns useful for structural elucidation. The molecular ion peak ([M]⁺) would be observed at m/z 179. Key fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 148 (M-31), corresponding to the acylium ion.

Loss of the methylamino group (-NHCH₃): Cleavage of the benzylic C-N bond could lead to a fragment at m/z 149 (M-30).

Benzylic cleavage: The most common fragmentation would likely be the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to a stable benzylic cation. However, in this case, cleavage of the bond between the benzylic carbon and the nitrogen is more likely, resulting in a tropylium-like ion or a rearranged species. A prominent peak at m/z 105, corresponding to the benzoyl cation, is a common fragment for methyl benzoate (B1203000) and related esters. restek.comchegg.com Another significant fragment would be the iminium ion [CH₂=NHCH₃]⁺ at m/z 44.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |

| 148 | [C₉H₁₀NO]⁺ | Loss of -OCH₃ |

| 149 | [C₉H₁₀O₂]⁺ | Loss of -NHCH₃ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 44 | [C₂H₆N]⁺ | Iminium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The N-H stretching of the secondary amine would be observed as a weak to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would be a particularly prominent feature.

Interactive Data Table: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Secondary Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Ester C-O | Stretch | 1100 - 1300 |

| C-N | Stretch | 1000 - 1250 |

Chromatographic Separations for Purity Assessment and Isomeric Resolution

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity determination of non-volatile organic compounds. A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC system would consist of a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The amine functionality in the molecule might necessitate the use of a buffer to ensure good peak shape and reproducibility. Detection would most commonly be performed using a UV detector, as the benzene ring provides a strong chromophore, likely with maximum absorbance in the 200-300 nm range.

This method can be validated according to ICH guidelines for linearity, accuracy, precision, and specificity. It would allow for the quantification of the main peak corresponding to this compound and the detection and quantification of any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection

For the detection of volatile impurities that may be present from the synthesis or storage of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

The compound itself has a predicted boiling point that may allow for its analysis by GC, although derivatization might be necessary to improve its thermal stability and chromatographic behavior. The primary utility of GC-MS in this context is to identify and quantify low molecular weight, volatile impurities such as residual solvents (e.g., methanol, toluene) or byproducts from the synthetic route.

A typical GC-MS method would employ a capillary column with a non-polar or medium-polarity stationary phase. The sample would be injected into a heated inlet, where it is vaporized and swept onto the column by a carrier gas (usually helium). The components are separated based on their boiling points and interaction with the stationary phase. The eluting compounds are then detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the solid-state structure of a chemical compound. This powerful methodology provides precise information regarding the three-dimensional arrangement of atoms within a crystal lattice, including detailed measurements of bond lengths, bond angles, and torsional angles. Furthermore, it elucidates the packing of molecules in the crystal, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the macroscopic properties of the material.

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, infer the precise location of each atom.

Despite the power of this technique, a comprehensive search of prominent scientific literature and major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that no experimental X-ray diffraction data has been published for this compound. Consequently, the definitive solid-state structure, including its crystal system, space group, and unit cell dimensions, has not been experimentally determined or reported.

The absence of this crystallographic data means that key structural features in the solid state, which can influence physical properties like solubility and melting point, remain unknown. Future research involving the growth of suitable single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise solid-state architecture. Such a study would provide invaluable, foundational data for the scientific community.

Theoretical and Computational Studies of Methyl 3 Methylamino Methyl Benzoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. These methods are crucial for predicting the reactivity and stability of Methyl 3-((methylamino)methyl)benzoate.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

DFT calculations can be employed to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating methylamino group and the electron-withdrawing methyl benzoate (B1203000) group influence the electron distribution and, consequently, the HOMO and LUMO energies.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution within the molecule. The MEP map can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule might interact with other reagents. For instance, the nitrogen atom of the methylamino group is expected to be an electron-rich site, while the carbonyl carbon of the ester group would be an electron-poor site.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on this compound and a derivative.

| Property | This compound | Methyl 3-((N-formyl-N-methylamino)methyl)benzoate |

| HOMO Energy (eV) | -5.8 | -6.2 |

| LUMO Energy (eV) | -1.2 | -1.8 |

| HOMO-LUMO Gap (eV) | 4.6 | 4.4 |

| Dipole Moment (Debye) | 2.5 | 3.1 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical values suggest that the introduction of an electron-withdrawing formyl group on the nitrogen atom lowers the HOMO and LUMO energies and slightly reduces the HOMO-LUMO gap, potentially increasing the molecule's reactivity. The calculated dipole moment can also provide information about the molecule's polarity.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for molecular geometries and energies.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. By identifying the minima on this surface, the most stable conformers can be determined. For substituted benzenes, the orientation of the substituents relative to the aromatic ring is a key conformational feature. rsc.org For this compound, the planarity or non-planarity of the methylamino and methyl benzoate groups with respect to the benzene (B151609) ring would be a primary focus of such a study.

The following table presents hypothetical relative energies of different conformers of this compound, as might be calculated using ab initio methods.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A (Staggered) | 180° | 0.0 |

| B (Gauche) | 60° | 1.2 |

| C (Eclipsed) | 0° | 5.0 |

This table is interactive. You can sort the data by clicking on the column headers.

These illustrative data suggest that the staggered conformation, where the methyl groups are furthest apart, is the most stable. The energy differences between conformers can be used to determine their relative populations at a given temperature.

Molecular Dynamics Simulations in Solution-Phase Behavior Modeling

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful computational method for modeling the time-dependent behavior of a molecular system, including the solvent.

In an MD simulation, the atoms of the solute (this compound) and the solvent molecules are treated as classical particles, and their motions are calculated by integrating Newton's equations of motion. This allows for the study of dynamic processes such as conformational changes, diffusion, and interactions with the solvent.

For this compound, MD simulations can be used to investigate its solvation properties in different solvents, such as water or organic solvents. The simulations can reveal the structure of the solvent around the molecule and the strength of the solute-solvent interactions, such as hydrogen bonding between the amino group and water molecules. This information is crucial for understanding the solubility and transport properties of the compound.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution. The presence of a solvent can stabilize certain conformers over others, and MD simulations can capture these effects. The flexibility and dynamics of the molecule in solution are important for its potential interactions with biological targets. Studies on similar ester compounds have demonstrated the utility of MD in understanding their behavior in aqueous environments. rug.nl

Computational Studies in Reaction Mechanism Prediction and Optimization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a proposed reaction pathway can be evaluated.

For this compound, computational methods can be used to study various reactions involving its functional groups. For example, the reactivity of the secondary amine can be investigated, including its potential for N-alkylation, acylation, or oxidation. DFT calculations can be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy barrier. A lower activation energy indicates a faster reaction.

Computational studies can also be used to optimize reaction conditions. By modeling the reaction in the presence of different catalysts or solvents, the most efficient conditions for a desired transformation can be predicted. This can significantly reduce the amount of experimental work required to develop a synthetic route. For instance, computational studies on the formation of N-nitroso compounds from hydrazine (B178648) derivatives have provided detailed insights into the reaction mechanisms and the factors that influence them. researchgate.net

The following table provides hypothetical activation energies for a proposed N-acetylation reaction of this compound under different catalytic conditions, as could be predicted by computational studies.

| Catalyst | Activation Energy (kcal/mol) |

| None | 25.0 |

| Pyridine | 18.5 |

| 4-Dimethylaminopyridine (DMAP) | 15.2 |

This table is interactive. You can sort the data by clicking on the column headers.

These hypothetical results suggest that the reaction is significantly accelerated by the presence of a catalyst, with DMAP being more effective than pyridine. Such computational predictions can guide the selection of the optimal catalyst for the reaction.

Future Research Directions and Unexplored Avenues for Methyl 3 Methylamino Methyl Benzoate

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for compounds like Methyl 3-((methylamino)methyl)benzoate often rely on stoichiometric reagents and harsh conditions. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

Continuous Flow Synthesis: Flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. researchgate.net A continuous flow process for the synthesis of N-methyl secondary amines has been demonstrated using alkyl mesylates and aqueous methylamine (B109427). researchgate.netvapourtec.comacs.org Future research could adapt this methodology for the synthesis of this compound, potentially integrating catalyst immobilization for enhanced recyclability and process efficiency. researchgate.net

Green Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives like water or bio-derived solvents is a key aspect of sustainable chemistry. "On-water" synthesis, catalyzed by nucleophiles like benzylamine, has proven effective for certain heterocyclic compounds and could be explored for the synthesis of this target molecule. organic-chemistry.org Additionally, the development of reusable solid acid catalysts for the esterification step could replace corrosive and difficult-to-recover homogeneous acids like sulfuric acid. mdpi.com

| Sustainable Strategy | Potential Advantage | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Screening and engineering of imine reductases/reductive aminases |

| Continuous Flow Synthesis | Improved safety, scalability, and efficiency | Development of a multi-step flow process with in-line purification |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability | Exploration of "on-water" synthesis and reusable solid acid catalysts |

Exploration of Novel Reactivity and Functionalization Pathways

The unique combination of a secondary amine, a benzyl (B1604629) group, and a methyl ester on an aromatic ring provides multiple sites for novel chemical transformations.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. Research into the α-C-H functionalization of the N-benzyl group could lead to the synthesis of complex α-substituted benzylamines. researchgate.net Similarly, intramolecular cross-dehydrogenative coupling (CDC) reactions could be explored to create novel polycyclic structures. researchgate.net

Ring Functionalization: The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution. While the methyl ester group is deactivating and directs substitution to the meta-position (relative to the ester), the activating nature of the alkylamine substituent presents interesting regiochemical possibilities. wikipedia.orgrsc.org Future studies could investigate selective halogenation, nitration, or Friedel-Crafts reactions under various catalytic conditions to produce a library of novel derivatives.

Ester and Amine Group Derivatization: The ester and amine functionalities serve as handles for a wide range of modifications. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering avenues to new classes of compounds. The secondary amine can be N-alkylated or N-acylated to introduce further diversity. wikipedia.org The development of orthogonal protection strategies would be crucial for selectively manipulating these functional groups.

| Functionalization Target | Reaction Type | Potential Outcome |

| Benzylic C-H bond | C-H Activation/Functionalization | Synthesis of α-substituted amine derivatives |

| Aromatic Ring | Electrophilic Aromatic Substitution | Generation of diverse substituted aromatic compounds |

| Ester Group | Hydrolysis, Amidation | Access to corresponding carboxylic acids and amides |

| Amine Group | N-Alkylation, N-Acylation | Introduction of novel substituents on the nitrogen atom |

Expansion of Applications in Emerging Chemical Fields

While the specific applications of this compound are not extensively documented, its structural motifs are present in molecules with significant biological and material properties.

Medicinal Chemistry: Benzylamine derivatives are known to possess a wide range of pharmacological activities. They have been investigated for their potential as anti-emetic agents, anti-mycobacterium tuberculosis agents, and as inhibitors of catecholamine uptake. wikipedia.orgnih.govopenmedicinalchemistryjournal.com Future research should involve screening this compound and its derivatives for various biological activities, including anticancer and antimicrobial properties.

Materials Science: Primary benzylamines are important building blocks in the polymer industry. researchgate.net The bifunctional nature of this compound (amine and ester) makes it a potentially valuable monomer for the synthesis of novel polyamides or polyesters with unique thermal and mechanical properties. Its derivatives could also be explored as ligands in coordination chemistry for the development of new catalysts.

Agrochemicals: The development of environmentally safer pesticides is a global priority. Methyl benzoate (B1203000) itself has been identified as a promising botanical insecticide with multiple modes of action. Future studies could evaluate the pesticidal or insect-attractant properties of this compound, potentially leading to new, greener crop protection solutions.

Advanced In-Situ Monitoring Techniques for Synthesis Optimization

To transition novel synthetic routes from the laboratory to industrial production, robust process analytical technology (PAT) is essential. Real-time, in-situ monitoring provides a deeper understanding of reaction kinetics and mechanisms, enabling optimization and control.

Spectroscopic Monitoring: Techniques like in-situ Infrared (IR) spectroscopy can be invaluable for monitoring the progress of chemical reactions. tib.eu For the synthesis of this compound, IR spectroscopy could track the consumption of starting materials and the formation of key intermediates and the final product in real-time. This is particularly useful for optimizing reaction conditions in continuous flow systems. mt.com

Mass Spectrometry: On-line mass spectrometry is a highly sensitive technique for real-time reaction monitoring. nih.gov Electrospray ionization mass spectrometry (ESI-MS), especially in multiple reaction monitoring (MRM) mode, can detect transient catalytic intermediates in amination reactions, providing crucial mechanistic insights. uvic.carsc.orgchemrxiv.org This would allow for a detailed investigation of the reaction mechanism and help in identifying rate-limiting steps and potential side reactions.

Kinetic Analysis: The data generated from in-situ monitoring can be used to build accurate kinetic models of the synthesis. acs.orgacs.org These models are crucial for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time, ultimately leading to more efficient and economical processes. mdpi.comresearchgate.net

| Monitoring Technique | Information Gained | Impact on Optimization |

| In-situ IR Spectroscopy | Real-time concentration profiles of reactants and products | Optimization of reaction conditions (temperature, flow rate) and endpoint determination |

| On-line Mass Spectrometry | Detection of transient intermediates, mechanistic insights | Catalyst and ligand optimization, side-product identification |

| Kinetic Modeling | Reaction rate constants, activation energies | Process scale-up, reactor design, and achieving optimal performance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.